IKK epsilon-IN-1 - 1292310-49-6

IKK epsilon-IN-1

Catalog Number: EVT-273923
CAS Number: 1292310-49-6
Molecular Formula: C26H27N5O3
Molecular Weight: 457.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK10496, also known as IKKε-IN-1, is a potent IKK inhibitor. MDK10496 has CAS#1292310-49-6, in which the last 5-digital has been used in its name. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer.
Synthesis Analysis

The synthesis of IκB kinase epsilon-IN-1 involves several advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reagents: Common reagents include coupling agents and activating groups that facilitate the formation of peptide bonds or other linkages.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and unreacted materials.

Specific technical details regarding the exact synthetic route may vary based on proprietary methods employed by different research groups or pharmaceutical companies .

Molecular Structure Analysis

The molecular structure of IκB kinase epsilon-IN-1 can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into:

  • Chemical Formula: The compound's precise molecular formula, which includes all constituent atoms.
  • 3D Structure: The three-dimensional arrangement of atoms within the molecule, revealing functional groups and stereochemistry.
  • Binding Sites: Identification of regions within the molecule that interact with biological targets, particularly IκB kinase epsilon.

Data obtained from these analyses contribute to understanding how modifications to the structure can influence biological activity and potency .

Chemical Reactions Analysis

IκB kinase epsilon-IN-1 undergoes several chemical reactions that are critical for its function as an inhibitor:

  1. Enzyme Inhibition: The compound specifically binds to the active site of IκB kinase epsilon, preventing substrate phosphorylation.
  2. Phosphorylation Reactions: It can modulate downstream signaling pathways by inhibiting phosphorylation events necessary for nuclear factor kappa B activation.
  3. Stability Studies: Investigations into how environmental factors (pH, temperature) affect the stability and reactivity of the compound are essential for optimizing its use in therapeutic applications.

These reactions are fundamental to understanding how IκB kinase epsilon-IN-1 can be effectively utilized in clinical settings .

Mechanism of Action

The mechanism of action of IκB kinase epsilon-IN-1 involves several key processes:

  1. Target Binding: The inhibitor selectively binds to IκB kinase epsilon, blocking its catalytic activity.
  2. Signal Transduction Modulation: By inhibiting this kinase, the compound disrupts downstream signaling pathways that lead to nuclear factor kappa B activation.
  3. Cellular Outcomes: This inhibition results in decreased expression of pro-inflammatory cytokines and other genes regulated by nuclear factor kappa B, ultimately impacting inflammation and tumor growth.

Data from various studies indicate that this mechanism can significantly alter disease progression in models of cancer and inflammatory disorders .

Physical and Chemical Properties Analysis

IκB kinase epsilon-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is determined through mass spectrometry.
  • Solubility: Solubility studies reveal its behavior in various solvents, which is crucial for formulation development.
  • Stability: Thermal stability assessments help understand how temperature variations affect the compound's integrity.

These properties are vital for determining the appropriate conditions for storage, handling, and administration in therapeutic contexts .

Applications

IκB kinase epsilon-IN-1 has significant scientific applications:

  • Cancer Research: It is explored as a potential treatment for various cancers due to its role in modulating tumor-related signaling pathways.
  • Inflammatory Diseases: The compound is being investigated for its therapeutic effects in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
  • Immunology Studies: Researchers utilize this inhibitor to dissect signaling pathways involved in immune responses, enhancing our understanding of innate immunity.

These applications reflect the compound's potential as a valuable tool in both basic research and clinical settings .

Structural Biology of IKKε

Genomic Organization and Isoforms of IKBKE

The IKBKE gene resides on chromosome 1q32.1 in humans, encoding a 3.2-kb DNA fragment (KIAA0151) comprising 22 exons. Alternative splicing generates three distinct isoforms:

  • IKKε v1: Full-length canonical sequence (716 amino acids), functionally competent.
  • IKKε v2: Lacks exon 20, resulting in a 59-amino acid deletion (after residue 644) in the helical domain. Retains kinase activity despite structural alteration [2].
  • IKKε v3: Lacks exon 3, causing loss of amino acids 1–85 within the kinase domain. This deletion abolishes kinase function due to disruption of the catalytic core [2].

Table 1: IKKε Isoforms and Functional Implications

IsoformStructural FeaturesKinase ActivityFunctional Consequences
v1Full-length (716 aa)FunctionalCanonical signaling participant
v2Δ Exon 20 (aa 645–703 missing)RetainedAltered substrate recruitment potential
v3Δ Exon 3 (aa 1–85 missing)LostNon-functional; dominant-negative role?

Isoform-specific expression patterns influence cellular responses to viral infection and metabolic stressors, with v1 being the primary mediator of IKKε-dependent signaling [2].

Domain Architecture: Functional Modules

IKKε’s multidomain structure enables its roles in innate immunity and cellular homeostasis:

  • Kinase Domain (aa 9–300):Contains the catalytic site with Lys38 (K38) as essential for ATP binding. Mutation K38A ablates kinase activity, preventing IκBα phosphorylation at Ser36/Ser32 [1] [2]. Phosphorylation of Ser172 within the activation loop (homologous to MAPKK) induces autokinase activity, a hallmark of IKKε activation [1] [6].

  • Ubiquitin-Like Domain (ULD; aa 350–383):Facilitates substrate recognition and intramolecular regulation. Hydrophobic residues Leu353/Phe354 form a patch enabling ULD-kinase domain interaction. Simultaneous mutation of both residues (L353A/F354A) abolishes kinase function, while single mutations remain tolerated [2]. The ULD also directly binds IRF3, positioning it for phosphorylation; subsequent IRF3 activation dissociates this interaction [2].

  • Leucine Zipper (LZ; aa 500–527):Mediates protein-protein interactions critical for signalosome assembly. Phosphorylation at Thr501 (induced by IFN-β) enables STAT1 phosphorylation at Ser708, skewing IFN responses toward specific ISG subsets [2] [6].

  • Scaffolding Domains:

  • DDX3 Interaction Region (aa 383–647): Binds DEAD-box helicase DDX3, promoting Ser172 autophosphorylation and IRF3 recruitment [1] [2].
  • Helix-Loop-Helix (HLH; aa 578–619): Poorly characterized but implicated in regulatory protein binding.
  • C-Terminal Tail (aa 686–705): Essential for maximal IFN-β promoter induction [2].

Post-Translational Modifications: Regulatory Switches

IKKε activity is dynamically modulated by covalent modifications:

  • Phosphorylation:
  • Trans-activation: Ser172 phosphorylation (auto- or DDX3-induced) licenses kinase activity toward IRF3/7, IκBα, and STAT1 [1] [2].
  • Substrate-specifying: Thr501 phosphorylation in the LZ domain enables STAT1 Ser708 phosphorylation, altering ISG expression profiles [6].

  • SUMOylation:Genotoxic stress induces TOPORS-mediated SUMOylation at Lys231. This modification:

  • Triggers nuclear translocation of IKKε.
  • Enables retention in PML nuclear bodies (PML-NBs).
  • Phosphorylates nuclear p65/RelA (Ser536), activating anti-apoptotic NF-κB signaling [3]. Mutation K231R abrogates nuclear accumulation but preserves cytoplasmic IFN-β induction [3]. Kaposi’s sarcoma herpesvirus (KSHV) exploits this system via ORF45-mediated SUMOylation at Lys231/549 to disrupt PML-NBs and enhance viral replication [4].

  • Ubiquitination:K63-linked polyubiquitination at Lys30 (kinase domain) and Lys401 (scaffolding domain) by the cIAP1/cIAP2/TRAF2 complex is essential for full kinase activation and NF-κB signaling. Mutations (K30A/K401A) reduce ubiquitination, kinase activity, and oncogenic potential in breast cancer models [1] [5].

Table 2: Key Post-Translational Modifications of IKKε

ModificationSite(s)Enzyme(s)Functional Outcome
PhosphorylationSer172Autokinase/DDX3Kinase activation; substrate recruitment
Thr501UnknownSTAT1 phosphorylation (Ser708)
SUMOylationLys231TOPORS (cellular)Nuclear translocation; PML-NB retention
Lys231/Lys549ORF45 (viral)PML-NB disruption; viral replication enhancement
UbiquitinationLys30/Lys401cIAP1/cIAP2/TRAF2Kinase activation; NF-κB signaling

Comparative Analysis with TBK1 and Canonical IKKs

IKKε belongs to the non-canonical IKK family, distinct from canonical IKKα/IKKβ:

  • Structural Assembly:IKKε and TBK1 share 61% sequence identity and form homodimers via extensive kinase-UILD-scaffold interfaces. This contrasts sharply with canonical IKKs, which assemble as heterodimers (IKKα/IKKβ) regulated by NEMO/IKKγ [5] [6]. TBK1 crystallography reveals conserved ubiquitination sites (Lys30/Lys401) critical for dimerization and activation—a feature shared with IKKε but absent in IKKβ [5].

  • Substrate Specificity:

  • Shared Targets: Both phosphorylate IRF3/7 and IκBα (primarily at Ser36).
  • Divergent Targets: IKKε uniquely phosphorylates STAT1 (Ser708) and AKT1, linking it to metabolic regulation. TBK1 shows broader IRF5 phosphorylation capacity [6] [2].

  • Expression and Inducibility:TBK1 is constitutively expressed, whereas IKKε is basally low but inducible by IFN, LPS, or cytokines (e.g., TNF-α, IL-1). This positions IKKε as a modulator of secondary immune responses [6].

  • Disease Associations:Both kinases drive oncogenesis (e.g., breast cancer amplification), but IKKε uniquely regulates obesity-induced inflammation and insulin resistance via adipose tissue signaling—a role not conserved in TBK1 [1] [2] [6].

Table 3: Comparative Features of IKK Family Kinases

FeatureIKKεTBK1Canonical IKKs (α/β)
DimerizationHomodimer via UILD/ScaffoldHomodimer via UILD/ScaffoldHeterodimer + NEMO regulation
Key ActivatorsViral RNA, cytokines, DNA damageRIG-I/MDA5, DNA sensorsTNF-α, IL-1, TLR agonists
Unique TargetsSTAT1, AKT1, CYLDIRF5, OptineurinIκBα (full degron), p100 (IKKα)
Metabolic RoleObesity-induced insulin resistanceLimitedNone
Ubiquitination SitesLys30, Lys401Lys30, Lys401Not conserved

Synthesis for Inhibitor Design (e.g., IKK epsilon-IN-1)

Understanding IKKε’s structural biology informs inhibitor mechanisms:

  • Targeting the ULD-kinase interface or SUMOylation sites (Lys231) could achieve isoform/substrate selectivity over TBK1.
  • Disrupting K63-ubiquitination (Lys30/Lys401) may block oncogenic NF-κB activation without affecting TBK1’s antiviral roles [5] [6].
  • Viral exploitation of SUMOylation (e.g., KSHV ORF45) highlights this pathway as an antiviral intervention point [4].

Chemical Compounds Mentioned: IKK epsilon-IN-1, BAY-985, BX795.

This analysis integrates structural, post-translational, and comparative insights to define IKKε as a multifunctional kinase whose context-dependent regulation offers unique therapeutic windows.

Properties

CAS Number

1292310-49-6

Product Name

IKK epsilon-IN-1

IUPAC Name

5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile

Molecular Formula

C26H27N5O3

Molecular Weight

457.5

InChI

InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30)

InChI Key

BWABTWGSXHTHCG-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N

Solubility

Soluble in DMSO

Synonyms

MDK10496; MDK10496; MDK10496; IKKε-IN-1.

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.